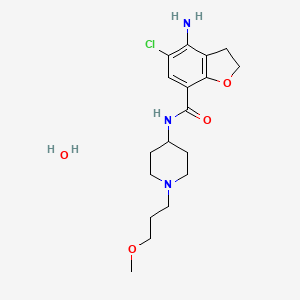
4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide hydrate
Übersicht
Beschreibung
This compound is also known as Prucalopride . It is a dihydrobenzofurancarboxamide derivative from the benzofurane family that selectively stimulates 5-HT4 receptors and thus, it presents enterokinetic properties . The molecular formula is C18H26ClN3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a carboxamide group . The molecular weight is 365.85 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.85 g/mol . More detailed physical and chemical properties are not available in the sources I found.Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1161952-84-6 |
|---|---|
Molekularformel |
C18H28ClN3O4 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrate |
InChI |
InChI=1S/C18H26ClN3O3.H2O/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H2 |
InChI-Schlüssel |
LUSQWZJVTISPFN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


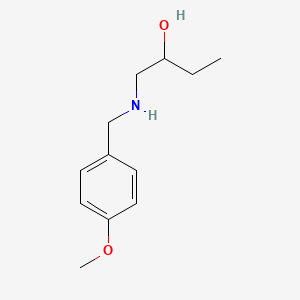
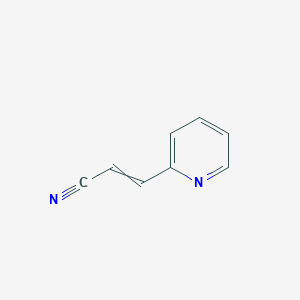

![[4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexyl]-methylamine](/img/structure/B8499098.png)
![5'-acetyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B8499099.png)
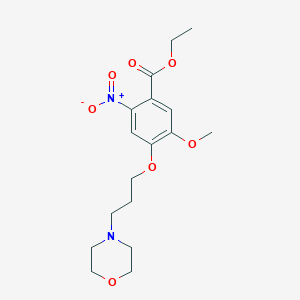
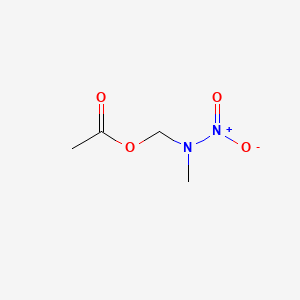
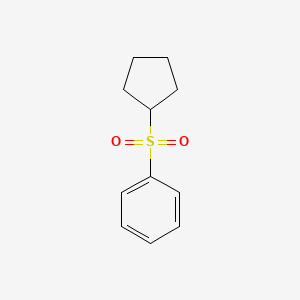
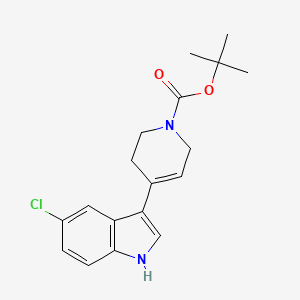
![Methyl [2-ethyl-4-(methylamino)phenoxy]acetate](/img/structure/B8499132.png)
![[(2-Methoxy-3-pyridyl)methyl]azide](/img/structure/B8499139.png)
![6-(2,4-Diethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B8499165.png)
